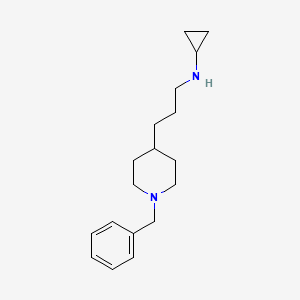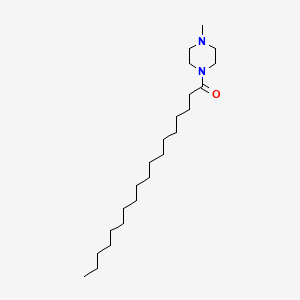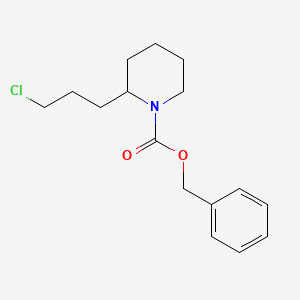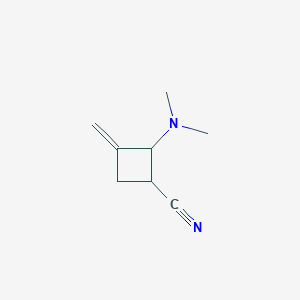
2-(Dimethylamino)-3-methylidenecyclobutane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-3-methylidenecyclobutane-1-carbonitrile is an organic compound with a unique structure featuring a cyclobutane ring substituted with a dimethylamino group, a methylene group, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3-methylidenecyclobutane-1-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with dimethylamine and a suitable nitrile source. The reaction is usually carried out in the presence of a base, such as sodium hydride, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-(Dimethylamino)-3-methylidenecyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
科学的研究の応用
2-(Dimethylamino)-3-methylidenecyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-(Dimethylamino)-3-methylidenecyclobutane-1-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino group and the nitrile group can influence the compound’s binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry.
Dimethylaminopyridine: A catalyst in organic synthesis.
N,N-Dimethylaminoethanol: Used in the production of pharmaceuticals and cosmetics.
Uniqueness
2-(Dimethylamino)-3-methylidenecyclobutane-1-carbonitrile is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of complex organic molecules and potential pharmaceuticals.
特性
CAS番号 |
344353-68-0 |
|---|---|
分子式 |
C8H12N2 |
分子量 |
136.19 g/mol |
IUPAC名 |
2-(dimethylamino)-3-methylidenecyclobutane-1-carbonitrile |
InChI |
InChI=1S/C8H12N2/c1-6-4-7(5-9)8(6)10(2)3/h7-8H,1,4H2,2-3H3 |
InChIキー |
NCRIHWAKDMVEHA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1C(CC1=C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


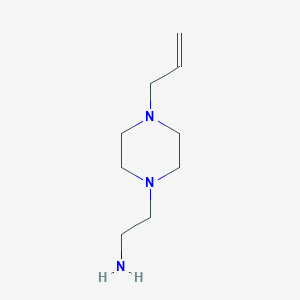
![7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol](/img/structure/B13958568.png)
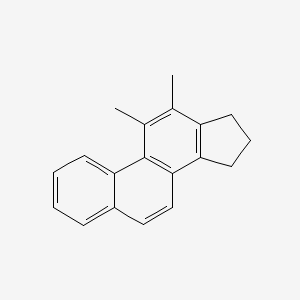

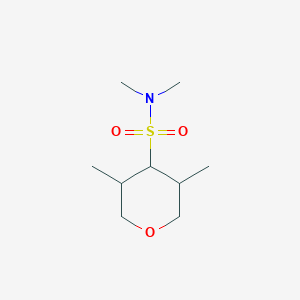
![6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile](/img/structure/B13958592.png)


